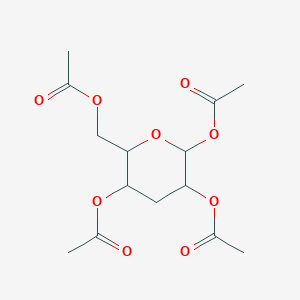
3-Deoxy-tetra-O-acetyl-d-ribo-hexose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-tetra-O-acetyl-d-ribo-hexose: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the absence of a hydroxyl group at the third carbon position and the presence of acetyl groups at the remaining hydroxyl positions. It is often used in synthetic organic chemistry and carbohydrate research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-tetra-O-acetyl-d-ribo-hexose typically involves the acetylation of 3-deoxy-d-ribo-hexose. The process begins with the selective removal of the hydroxyl group at the third carbon position, followed by the acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-tetra-O-acetyl-d-ribo-hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent sugar or other derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and sodium metaperiodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like hydrobromic acid can be used to replace acetyl groups with other functional groups.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of the parent sugar or other reduced derivatives.
Substitution: Formation of substituted sugars with different functional groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-Deoxy-tetra-O-acetyl-d-ribo-hexose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in the development of new compounds .
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. Its derivatives are often used as probes to understand the mechanisms of various biological processes .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their roles in inhibiting certain enzymes or pathways involved in diseases .
Industry: The compound finds applications in the food and cosmetic industries as a precursor for the synthesis of flavoring agents and other additives .
Mechanism of Action
The mechanism of action of 3-Deoxy-tetra-O-acetyl-d-ribo-hexose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its ability to penetrate cell membranes, allowing it to reach its molecular targets more effectively. Once inside the cell, it can undergo deacetylation to release the active sugar, which then participates in various metabolic pathways .
Comparison with Similar Compounds
3-Deoxy-d-ribo-hexose: The parent compound without acetyl groups.
2-Deoxy-d-ribo-hexose: Lacks a hydroxyl group at the second carbon position.
Tetra-O-acetyl-d-ribo-hexose: Contains acetyl groups at all hydroxyl positions but does not lack the hydroxyl group at the third carbon position.
Uniqueness: 3-Deoxy-tetra-O-acetyl-d-ribo-hexose is unique due to the combination of the absence of a hydroxyl group at the third carbon position and the presence of acetyl groups at the remaining positions. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H20O9 |
|---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
(3,5,6-triacetyloxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3 |
InChI Key |
TWQVUVQFUFLAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
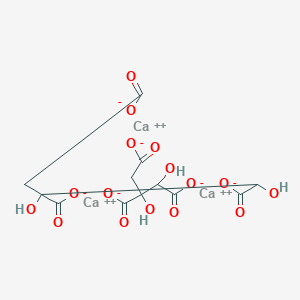
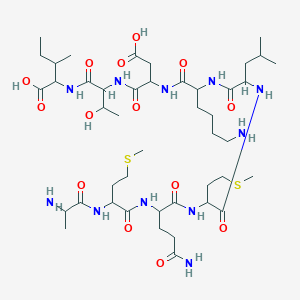



![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
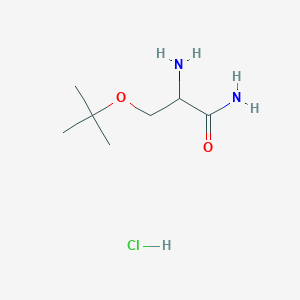
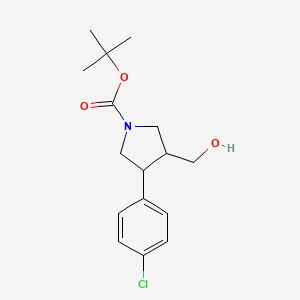
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
